Introduction: The Significance of Proline Analogs in Modern Drug Discovery
Introduction: The Significance of Proline Analogs in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of (4S)-4-[(3-fluorophenyl)methyl]-L-Proline
Proline, with its unique cyclic structure, imparts significant conformational constraints on peptides and proteins, making it a critical residue in protein folding and function. Its derivatives and analogs have become invaluable tools in medicinal chemistry, allowing for the fine-tuning of biological activity, metabolic stability, and pharmacokinetic properties of therapeutic candidates.[1][2] The introduction of substituents, such as the (3-fluorophenyl)methyl group at the C4 position of the L-proline scaffold, creates a novel chemical entity—(4S)-4-[(3-fluorophenyl)methyl]-L-Proline—with distinct physicochemical characteristics.
This guide provides a comprehensive technical overview of the core physicochemical properties of (4S)-4-[(3-fluorophenyl)methyl]-L-Proline. It is intended for researchers, scientists, and drug development professionals, offering both foundational data and detailed experimental protocols to enable further investigation and application of this promising molecule. The narrative emphasizes the rationale behind analytical choices, ensuring a deep understanding of how these properties are measured and why they are critical for drug design.
Molecular Identity and Structural Characteristics
A precise understanding of the molecule's structure is the foundation for all physicochemical analysis. The defining features of (4S)-4-[(3-fluorophenyl)methyl]-L-Proline are its L-proline core, which provides a rigid pyrrolidine ring, and the 3-fluorobenzyl substituent at the 4-position, which introduces aromaticity and a lipophilic, metabolically stable fluorine atom.
Caption: Chemical structure of (4S)-4-[(3-fluorophenyl)methyl]-L-Proline.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid | PubChem CID: 10466156[3] |
| CAS Number | 686766-31-4 (for hydrochloride salt) | PubChem CID: 54584744[3] |
| Molecular Formula | C₁₂H₁₄FNO₂ | PubChem CID: 10466156 |
| Molecular Weight | 223.24 g/mol | PubChem CID: 10466156 |
| Exact Mass | 223.099958 Da | PubChem CID: 10466156 |
| Canonical SMILES | C1CC2=CC(=CC=C2)F | PubChem CID: 10466156 |
| InChI Key | VVIJPLNBVIMXTC-LMOVPXPDSA-N | PubChem CID: 10466156 |
Fundamental Physicochemical Properties
The physicochemical profile of a compound dictates its behavior in biological systems, influencing everything from solubility and membrane permeability to target binding and metabolic fate.[4] While extensive experimental data for this specific molecule is not publicly available, we can predict its properties based on its structure and provide established protocols for their determination.
Table 2: Summary of Key Physicochemical Properties
| Property | Predicted/Expected Value | Significance in Drug Development |
|---|---|---|
| Melting Point (°C) | Expected to be a solid with a relatively high melting point, typical of amino acids. For context, L-proline melts at ~228 °C.[5] | Affects solid-state stability, formulation, and purification. |
| Aqueous Solubility | Moderate. The zwitterionic amino acid core enhances water solubility, while the fluorobenzyl group increases lipophilicity, potentially reducing it. | Crucial for drug delivery, absorption, and achieving therapeutic concentrations. |
| pKa₁ (Carboxyl) | ~2.0 - 2.5 | Governs charge state in the low pH of the stomach, affecting dissolution and absorption. |
| pKa₂ (Amine) | ~10.0 - 10.6 | Determines charge state at physiological pH (~7.4), influencing receptor interactions and membrane passage. |
| LogP | 1.5 - 2.5 (Estimated) | A key measure of lipophilicity, impacting membrane permeability, protein binding, and metabolic clearance. A value in this range is often favorable for oral bioavailability. |
Ionization (pKa): The Basis of pH-Dependent Behavior
The molecule possesses two ionizable centers: the carboxylic acid and the secondary amine of the proline ring. The acid dissociation constants (pKa) of these groups dictate the molecule's net charge at a given pH, which is fundamental to its interaction with biological targets and its ability to cross cellular membranes.[6] The electron-withdrawing nature of the distant fluorophenylmethyl group is expected to have a minimal effect on the pKa values compared to native L-proline.
Protocol 1: Determination of pKa by Potentiometric Titration
This method is a reliable and straightforward approach for determining the pKa values of ionizable compounds.[6][7]
Rationale: The principle lies in monitoring the pH of a solution of the analyte as a titrant (a strong base, e.g., NaOH) is added incrementally. The pKa is the pH at which the ionizable group is 50% titrated (i.e., half-neutralized). The resulting titration curve will show two inflection points corresponding to the two pKa values of the amino acid.[8]
Step-by-Step Methodology:
-
Preparation: Accurately weigh ~10-20 mg of (4S)-4-[(3-fluorophenyl)methyl]-L-Proline and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. An ionic strength adjuster (e.g., 0.1 M KCl) is added to maintain a constant ionic environment.
-
Acidification: The solution is first acidified to a low pH (e.g., pH 1.5) with a standardized strong acid (e.g., 0.1 M HCl) to ensure both functional groups are fully protonated.
-
Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH) added in small, precise increments (e.g., 0.05 mL).
-
Measurement: After each addition of titrant, the solution is stirred to equilibrium, and the pH is recorded using a calibrated pH meter.
-
Data Analysis: A plot of pH versus the volume of NaOH added is generated. The pKa values are determined from the midpoints of the two buffer regions on the curve. The first midpoint corresponds to pKa₁ (carboxyl group), and the second corresponds to pKa₂ (amine group).
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD): A Key to Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical parameters in drug design. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[9] For ionizable molecules like our proline analog, the distribution coefficient (LogD) is used, which is the partition coefficient at a specific pH (usually physiological pH 7.4).[10] A balanced LogD is essential for a drug to pass through lipid cell membranes to reach its target while retaining sufficient aqueous solubility for administration and distribution.
Protocol 2: Determination of LogD₇.₄ by the Shake-Flask Method
The shake-flask method is the "gold standard" for LogP and LogD determination due to its directness and accuracy.[9]
Rationale: This method directly measures the equilibrium distribution of the compound between two immiscible phases: n-octanol (simulating a lipid membrane) and an aqueous buffer at pH 7.4 (simulating physiological conditions). The ratio of the compound's concentration in each phase gives the distribution coefficient.
Step-by-Step Methodology:
-
Phase Preparation: n-Octanol and phosphate-buffered saline (PBS, pH 7.4) are mutually saturated by stirring them together for 24 hours, then allowing the phases to separate completely. This prevents volume changes during the experiment.
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO). A small aliquot is added to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). The final concentration should be low enough to avoid solubility issues.
-
Partitioning: The vial is sealed and shaken or gently agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: A precise aliquot is carefully removed from each phase. The concentration of the compound in each aliquot is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Calculation: The LogD is calculated using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Caption: Workflow for LogD determination by the shake-flask method.
Spectroscopic Profile for Structural Confirmation
Spectroscopic techniques are essential for confirming the identity, structure, and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
-
¹H NMR: Will show characteristic signals for the proline ring protons, the benzylic CH₂ protons, and the aromatic protons of the fluorophenyl ring. The coupling patterns of the aromatic protons can confirm the meta position of the fluorine atom.
-
¹³C NMR: Will display distinct resonances for each carbon atom, including the carbonyl carbon of the carboxylic acid, the aliphatic carbons of the proline ring, and the aromatic carbons. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[11] It will show a single resonance for the fluorine atom, and its chemical shift provides information about the electronic environment. This is a powerful tool for purity assessment and studying interactions with biological targets.[12]
Protocol 3: General Sample Preparation and NMR Acquisition
Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is important to ensure the sample is fully dissolved and to avoid interfering signals.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) in a standard 5 mm NMR tube. D₂O is often used for amino acids to observe the exchange of the N-H and O-H protons.
-
Internal Standard: Add a small amount of an internal standard, such as DSS or TMSP for aqueous samples, for accurate chemical shift referencing.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments are usually sufficient for initial characterization.
-
Structural Confirmation: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are performed.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the exact mass of the molecule and to study its fragmentation pattern, further confirming its structure.
-
Expected Observation: Using electrospray ionization (ESI), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 224.1082. The high-resolution mass measurement should be within 5 ppm of the theoretical value.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group.
Role of Physicochemical Properties in Drug Development
The journey of a drug candidate from discovery to market is a multi-stage process where physicochemical properties play a dispositive role at every step. The fluorobenzyl proline scaffold is a "privileged fragment" because its properties can be modulated to overcome common development hurdles.[2]
Caption: Influence of physicochemical properties on drug development.
-
Fluorine's Impact: The fluorine atom is a bioisostere of a hydrogen atom but has profoundly different electronic properties. Its introduction can block sites of metabolism (increasing drug half-life), enhance binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa and lipophilicity.[13]
-
Proline Scaffold's Role: The rigid proline ring reduces the conformational flexibility of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and selectivity.
Conclusion
(4S)-4-[(3-fluorophenyl)methyl]-L-Proline is a thoughtfully designed molecule that combines the conformational rigidity of the proline scaffold with the unique modulatory effects of a fluorinated aromatic substituent. Its physicochemical properties—particularly its expected pKa, lipophilicity, and metabolic stability—make it a highly attractive building block for the synthesis of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this compound and its derivatives, thereby accelerating its potential application in the development of next-generation pharmaceuticals.
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